Nucleophilicity N Parameter: (R)-2-Isopropylpyrrolidine vs. 2-Methylpyrrolidine vs. 2,2-Dimethylpyrrolidine
On the Mayr nucleophilicity scale determined in acetonitrile at 20 °C, (R)-2-isopropylpyrrolidine exhibits an N parameter of 16.44 with an sN of 0.71. This places it 0.34 log units below 2-methylpyrrolidine (N = 16.78, sN = 0.71) and 2.48 log units above 2,2-dimethylpyrrolidine (N = 13.96, sN = 0.76), both measured under identical conditions in the same study [1]. The isopropyl substituent thus attenuates nucleophilic reactivity relative to a methyl group while maintaining the same sensitivity parameter (sN = 0.71), indicating a steric rather than electronic origin for the difference. By contrast, gem-dimethyl substitution at C-2 causes a far more pronounced drop in N (ΔN = −2.48) accompanied by an increase in sN (0.71 → 0.76), reflecting a fundamentally different steric environment around the nitrogen centre that also alters the transition-state balance between bond formation and charge localisation [2].
| Evidence Dimension | Mayr nucleophilicity N parameter (MeCN, 20 °C) |
|---|---|
| Target Compound Data | N = 16.44, sN = 0.71 |
| Comparator Or Baseline | 2-Methylpyrrolidine: N = 16.78, sN = 0.71; 2,2-Dimethylpyrrolidine: N = 13.96, sN = 0.76; Pyrrolidine (unsubstituted): N = 18.58, sN = 0.61 |
| Quantified Difference | ΔN = −0.34 vs. 2-methylpyrrolidine; ΔN = +2.48 vs. 2,2-dimethylpyrrolidine; ΔN = −2.14 vs. unsubstituted pyrrolidine |
| Conditions | Acetonitrile, 20 °C; second-order kinetics with benzhydrylium ions (Ar₂CH⁺) as reference electrophiles; photometric determination. All data from J. Am. Chem. Soc. 2020, 142, 1526–1547. |
Why This Matters
The N parameter directly predicts relative reaction rates (log k₂ ∝ N) in enamine-forming steps of organocatalytic cycles, enabling quantitative selection of the correct pyrrolidine for a given electrophilic partner; the isopropyl-bearing scaffold fills a specific reactivity niche between the more nucleophilic methyl analogue and the sterically encumbered gem-dimethyl variant.
- [1] Mayr Database of Reactivity Parameters. Entry for (R)-2-isopropylpyrrolidine, Molecule ID 1518: N 16.44, sN 0.71 (MeCN). Ludwig-Maximilians-Universität München. View Source
- [2] An, F.; Maji, B.; Min, E.; Ofial, A. R.; Mayr, H. J. Am. Chem. Soc. 2020, 142, 1526–1547. Full comparative dataset for 32 pyrrolidines and imidazolidinones. View Source
